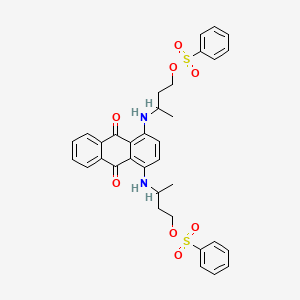
((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonic) acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonic) acid: is a complex organic compound with the molecular formula C34H32N2Na2O8S2 . This compound is known for its unique structure, which includes an anthrylene core with imino and benzenesulphonic acid groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonic) acid involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistency in the final product .
化学反応の分析
Types of Reactions: ((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imino groups, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further research and applications .
科学的研究の応用
Chemistry: In chemistry, ((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonic) acid is used as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding biochemical processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Research is ongoing to explore its use in drug delivery systems and as a potential treatment for various diseases .
Industry: In industrial applications, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles, plastics, and other materials .
作用機序
The mechanism of action of ((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonic) acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the disruption of protein-protein interactions .
類似化合物との比較
- Disodium 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis[imino(3-methylpropane-1,3-diyl)]]bis(benzenesulphonate)
- Disodium [(9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis[imino(3-methylpropane-1,3-diyl)]]bis(benzenesulphonate)
Comparison: Compared to similar compounds, ((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonic) acid stands out due to its unique combination of functional groups. This uniqueness allows for a broader range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
特性
CAS番号 |
97416-89-2 |
|---|---|
分子式 |
C34H34N2O8S2 |
分子量 |
662.8 g/mol |
IUPAC名 |
3-[[4-[4-(benzenesulfonyloxy)butan-2-ylamino]-9,10-dioxoanthracen-1-yl]amino]butyl benzenesulfonate |
InChI |
InChI=1S/C34H34N2O8S2/c1-23(19-21-43-45(39,40)25-11-5-3-6-12-25)35-29-17-18-30(32-31(29)33(37)27-15-9-10-16-28(27)34(32)38)36-24(2)20-22-44-46(41,42)26-13-7-4-8-14-26/h3-18,23-24,35-36H,19-22H2,1-2H3 |
InChIキー |
BJGLTAKAJLZVQF-UHFFFAOYSA-N |
正規SMILES |
CC(CCOS(=O)(=O)C1=CC=CC=C1)NC2=C3C(=C(C=C2)NC(C)CCOS(=O)(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
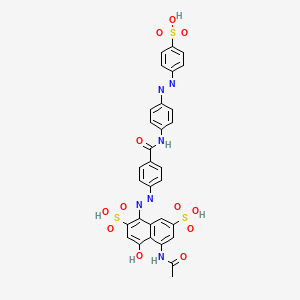
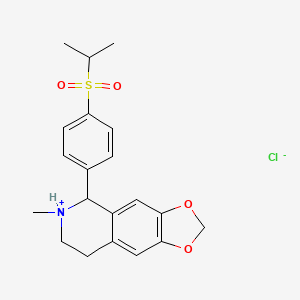
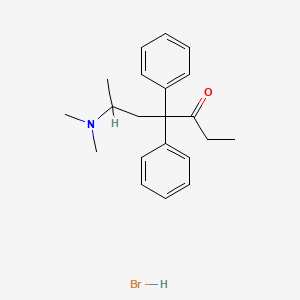
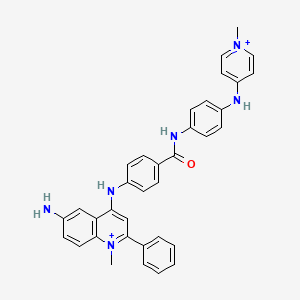
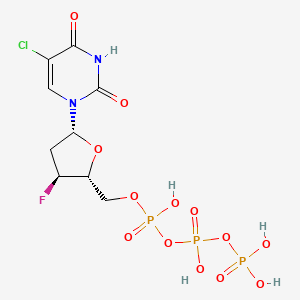
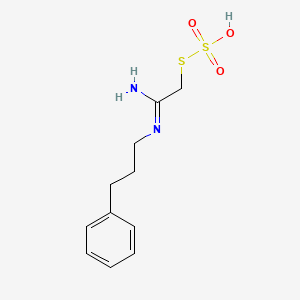

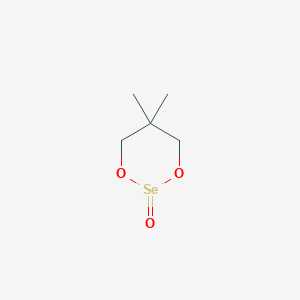
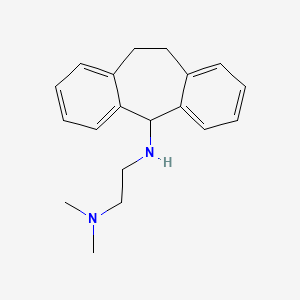

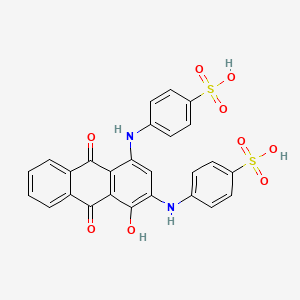

![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
